molecular formula C8H14FNO2 B13288839 3-Amino-1-fluorocycloheptane-1-carboxylic acid CAS No. 1427379-11-0

3-Amino-1-fluorocycloheptane-1-carboxylic acid

Cat. No.: B13288839
CAS No.: 1427379-11-0
M. Wt: 175.20 g/mol
InChI Key: PQFPXYGNEHNLOZ-UHFFFAOYSA-N
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Description

3-Amino-1-fluorocycloheptane-1-carboxylic acid is a synthetic organic compound with a unique structure that includes an amino group, a fluorine atom, and a carboxylic acid group attached to a seven-membered cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-fluorocycloheptane-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cycloheptane ring, which is then functionalized to introduce the amino and fluorine groups. The carboxylic acid group is usually introduced through oxidation reactions. Specific reagents and conditions may include:

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.

    Oxidation: The carboxylic acid group can be formed by oxidizing an alcohol or aldehyde precursor using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-fluorocycloheptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Thiols, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-Amino-1-fluorocycloheptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-fluorocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can act as a proton donor or acceptor, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-fluorocyclobutane-1-carboxylic acid: A smaller ring analog with similar functional groups.

    3-Amino-1-fluorocyclohexane-1-carboxylic acid: A six-membered ring analog with comparable properties.

Uniqueness

3-Amino-1-fluorocycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1427379-11-0

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

3-amino-1-fluorocycloheptane-1-carboxylic acid

InChI

InChI=1S/C8H14FNO2/c9-8(7(11)12)4-2-1-3-6(10)5-8/h6H,1-5,10H2,(H,11,12)

InChI Key

PQFPXYGNEHNLOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC(C1)N)(C(=O)O)F

Origin of Product

United States

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